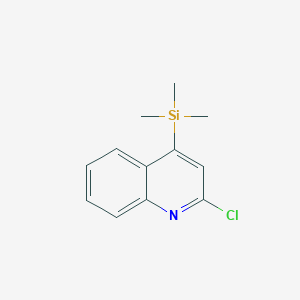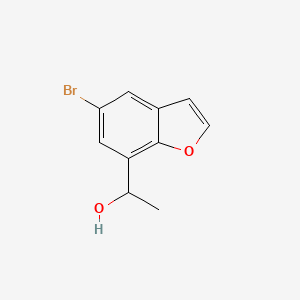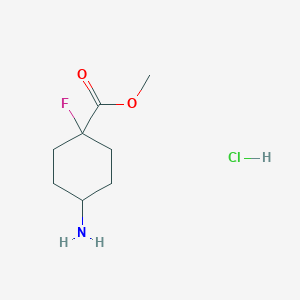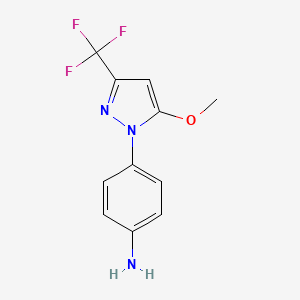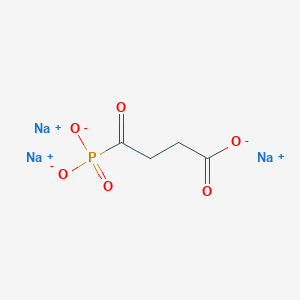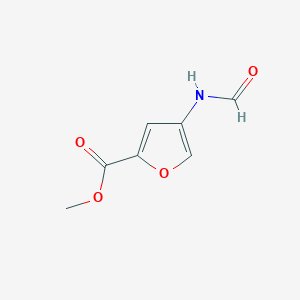![molecular formula C10H11BrO B12850542 6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine](/img/structure/B12850542.png)
6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine is a chemical compound with the molecular formula C10H11BrO and a molecular weight of 227.10 g/mol . This compound is part of the oxepine family, which consists of seven-membered heterocycles containing an oxygen atom. The presence of a bromine atom at the 6th position of the tetrahydrobenzo[b]oxepine ring adds unique chemical properties to this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine can be achieved through various synthetic routes. One common method involves the reaction of 2-aminophenols with alkynones in the presence of a suitable catalyst. This reaction typically takes place in 1,4-dioxane at elevated temperatures (around 100°C) . The hydroxy proton of the aminophenol plays a crucial role in the formation of an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization to form the desired oxepine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for large-scale production by optimizing reaction conditions and using industrial-grade reagents and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxepine derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydrobenzo[b]oxepine derivatives with reduced functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized oxepine derivatives, while oxidation and reduction reactions can produce oxepine derivatives with different oxidation states and functional groups.
Applications De Recherche Scientifique
6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of industrial chemicals
Mécanisme D'action
The mechanism of action of 6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine is not well-documented. its chemical structure suggests that it may interact with molecular targets and pathways similar to other oxepine derivatives. The presence of the bromine atom may enhance its reactivity and binding affinity to specific molecular targets, potentially influencing biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzo[b,f]oxepine: This compound consists of a heterocyclic seven-membered oxepine ring with benzene rings attached at the b and f positions.
8-Bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine: This compound has a similar oxepine core structure with additional functional groups, including a bromine atom and a methoxyethoxy group.
Uniqueness
6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine is unique due to the presence of the bromine atom at the 6th position, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and the development of new materials and therapeutic agents .
Propriétés
Formule moléculaire |
C10H11BrO |
|---|---|
Poids moléculaire |
227.10 g/mol |
Nom IUPAC |
6-bromo-2,3,4,5-tetrahydro-1-benzoxepine |
InChI |
InChI=1S/C10H11BrO/c11-9-5-3-6-10-8(9)4-1-2-7-12-10/h3,5-6H,1-2,4,7H2 |
Clé InChI |
QHTWXUBAEHCCSW-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC2=C(C1)C(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


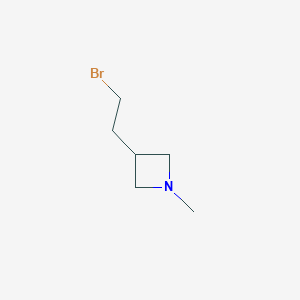
![Tos(-2)[Tos(-6)]Glc1Me](/img/structure/B12850463.png)
![(3R,7AR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B12850468.png)
